REACTION_SMILES
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[Cl:1][c:2]1[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8][cH:9][cH:10][cH:11]2.[NH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1.[NH4+:19].[OH-:20].[OH2:21]>>[c:2]1([NH:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:3]2[c:4]([n:5][cH:6][n:7]1)[n:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2ncccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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c1ccc(Nc2ncnc3ncccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |